

Techniques for Measuring AAL-149 Activity: Application Notes and Protocols

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| Compound of Interest | | |
|----------------------|-----------|-----------|
| Compound Name: | AAL-149 | |
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For Researchers, Scientists, and Drug Development Professionals

Introduction

AAL-149 is a synthetic analog of the immunomodulatory drug FTY720 (fingolimod). Unlike FTY720, which is a pro-drug that becomes phosphorylated in vivo to act as a potent agonist of sphingosine-1-phosphate (S1P) receptors, **AAL-149** is non-phosphorylatable and does not target S1P receptors.[1] Instead, **AAL-149** has been identified as an inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) channel, a unique bifunctional protein that combines a cation channel with a C-terminal kinase domain.[1][2] TRPM7 is implicated in a variety of cellular processes, including magnesium and calcium homeostasis, cell proliferation, migration, and inflammatory responses.[3][4][5] Inhibition of TRPM7 by **AAL-149** has been shown to exert multimodal anti-inflammatory effects, making it a valuable tool for research in inflammation and immunology.[1]

These application notes provide detailed protocols for measuring the activity of **AAL-149**, focusing on its inhibitory effect on the TRPM7 channel and its downstream anti-inflammatory consequences.

Quantitative Data Summary

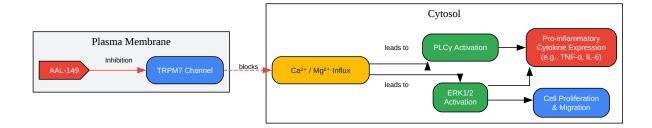
The following table summarizes the inhibitory potency of **AAL-149** and related compounds on the TRPM7 channel. This data is essential for determining appropriate experimental concentrations and for comparing the activity of **AAL-149** with other known TRPM7 inhibitors.



| Compound | Target | Assay Type | IC50 (μM) | Reference |
|-------------------------|--------|----------------------------------|-----------|-----------|
| AAL-149 | TRPM7 | Patch-clamp electrophysiology | 1.081 | [1][6] |
| FTY720 (Fingolimod) | TRPM7 | Patch-clamp electrophysiology | 0.72 | [6] |
| VPC01091.4 | TRPM7 | Patch-clamp electrophysiology | 0.665 | [6] |
| L-threo- sphingosine | TRPM7 | Patch-clamp electrophysiology | 3.379 | [6] |
| NS8593 | TRPM7 | Patch-clamp electrophysiology | - | [7][8] |

Signaling Pathway of TRPM7 Inhibition by AAL-149

TRPM7 is a constitutively active channel permeable to several divalent cations, including Ca²⁺ and Mg²⁺. The influx of these ions through TRPM7 can trigger various downstream signaling cascades. **AAL-149**, by inhibiting the TRPM7 channel, blocks this initial influx, thereby modulating these pathways. The diagram below illustrates the key signaling events affected by **AAL-149**-mediated TRPM7 inhibition.



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TRPM7 signaling pathway and the inhibitory action of **AAL-149**.

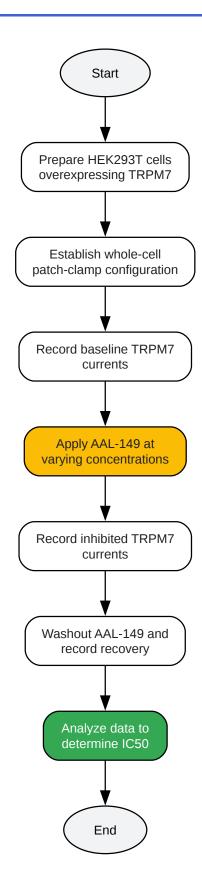


Experimental Protocols Measurement of TRPM7 Channel Inhibition using PatchClamp Electrophysiology

This protocol details the whole-cell patch-clamp technique to directly measure the inhibitory effect of **AAL-149** on TRPM7 channel currents. This method offers high temporal and voltage resolution, providing a direct assessment of channel function.

Experimental Workflow:





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Workflow for patch-clamp electrophysiology experiment.



Materials:

- HEK293T cells
- TRPM7 expression vector
- Transfection reagent
- DMEM supplemented with 10% FBS
- Patch-clamp rig with amplifier and data acquisition system
- · Borosilicate glass capillaries
- AAL-149 stock solution (in DMSO or ethanol)
- Extracellular solution (in mM): 140 NaCl, 3 CaCl₂, 2.8 KCl, 10 HEPES-NaOH, 11 glucose (pH 7.2)[7]
- Intracellular solution (in mM): 120 Cs-glutamate, 8 NaCl, 10 Cs-EGTA, 5 EDTA (pH 7.2)[7]

Procedure:

- · Cell Preparation:
 - One day prior to the experiment, transfect HEK293T cells with the TRPM7 expression vector using a suitable transfection reagent.
 - Plate the transfected cells onto glass coverslips.
- Patch-Clamp Recording:
 - Place a coverslip with transfected cells in the recording chamber on the microscope stage and perfuse with the extracellular solution.
 - \circ Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 M Ω when filled with the intracellular solution.
 - Establish a whole-cell patch-clamp configuration on a single, transfected cell.



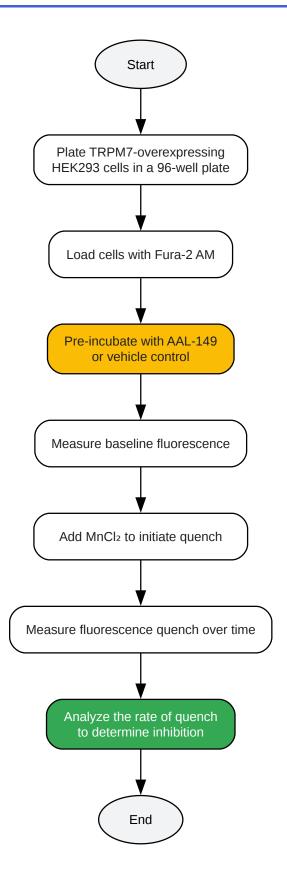
- Apply a voltage ramp from -100 mV to +100 mV over 50 ms at a frequency of 0.5 Hz, with a holding potential of 0 mV, to elicit TRPM7 currents.[7]
- Data Acquisition:
 - Record baseline TRPM7 currents for a stable period.
 - Perfuse the recording chamber with the extracellular solution containing AAL-149 at the desired concentration.
 - Record the inhibited currents until a steady-state is reached.
 - To determine the IC50, apply a range of AAL-149 concentrations in a cumulative or noncumulative manner.
 - Perform a washout step by perfusing with the AAL-149-free extracellular solution to check for reversibility.
- Data Analysis:
 - Measure the peak outward current amplitude at +80 mV.[9]
 - Normalize the inhibited current to the baseline current for each concentration.
 - Plot the normalized current as a function of the AAL-149 concentration and fit the data to a dose-response curve to calculate the IC50 value.

Measurement of TRPM7 Activity using a Fluorescence-Based Assay

This high-throughput compatible assay indirectly measures TRPM7 channel activity by monitoring the influx of Mn²⁺, which quenches the fluorescence of the intracellular dye Fura-2. [10][11]

Experimental Workflow:





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Workflow for fluorescence-based TRPM7 activity assay.



Materials:

- HEK293 cells stably overexpressing TRPM7
- 96-well black, clear-bottom plates
- Fura-2 AM
- Pluronic F-127
- Probenecid
- · Krebs-Ringer-HEPES (KRH) buffer
- MnCl₂ solution
- AAL-149 stock solution
- Fluorescence plate reader

Procedure:

- Cell Plating:
 - Plate TRPM7-HEK293 cells at an optimized density (e.g., 60,000 cells/well) in a 96-well plate and incubate overnight.[11]
- Dye Loading:
 - · Wash the cells with KRH buffer.
 - Load the cells with KRH buffer containing Fura-2 AM (e.g., 2 μM), Pluronic F-127 (e.g., 0.1%), and probenecid (e.g., 2 mM) for 60 minutes at 37°C.[11]
- Compound Incubation:
 - Wash the cells to remove excess dye.



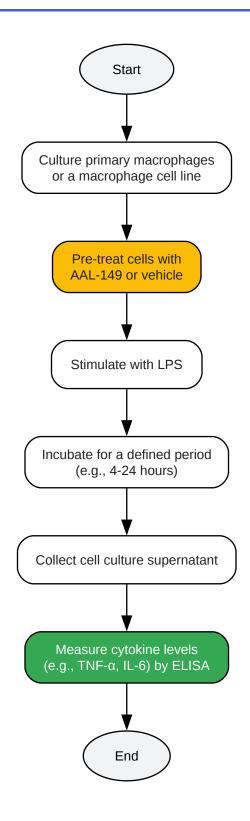
- Pre-incubate the cells with varying concentrations of AAL-149 or vehicle control for 15 minutes at 37°C.[11]
- Fluorescence Measurement:
 - Measure the baseline fluorescence using a plate reader with excitation at 340 nm and 380 nm and emission at 510 nm.
 - Add MnCl₂ (e.g., 10 mM) to all wells to initiate the fluorescence quench.[11]
 - Immediately begin kinetic measurements of fluorescence intensity over time.
- Data Analysis:
 - o Calculate the rate of fluorescence quench for each well.
 - Normalize the quench rate of AAL-149-treated wells to the vehicle control.
 - Plot the normalized quench rate against the concentration of AAL-149 to determine the extent of inhibition.

Assessment of Anti-Inflammatory Activity in Macrophages

This protocol evaluates the functional consequence of TRPM7 inhibition by **AAL-149** by measuring the suppression of pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Workflow:





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Workflow for macrophage anti-inflammatory assay.

Materials:



- Primary bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7)
- RPMI-1640 medium with 10% FBS
- AAL-149 stock solution
- Lipopolysaccharide (LPS)
- ELISA kits for TNF-α and IL-6

Procedure:

- Cell Culture:
 - Culture macrophages in appropriate medium until they reach the desired confluency.
- Compound Treatment and Stimulation:
 - Pre-treat the cells with various concentrations of AAL-149 or vehicle control for 1 hour.
 - Stimulate the cells with LPS (e.g., 100 ng/mL).
- Incubation and Supernatant Collection:
 - \circ Incubate the cells for a specified period (e.g., 4 hours for TNF- α , 24 hours for IL-6).
 - Collect the cell culture supernatants.
- Cytokine Measurement:
 - Measure the concentration of TNF- α and IL-6 in the supernatants using specific ELISA kits, following the manufacturer's instructions.
- Data Analysis:
 - Calculate the percentage of inhibition of cytokine production for each AAL-149 concentration compared to the LPS-stimulated vehicle control.



 Plot the percentage of inhibition against the AAL-149 concentration to assess its antiinflammatory potency.

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